Product packaging for Cefixime-13C,15N2(Cat. No.:)

Cefixime-13C,15N2

Cat. No.: B1157907
M. Wt: 456.43
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization of Cefixime-13C,15N2

Molecular Formula and Isotopic Substitution Patterns

This compound features targeted isotopic enrichment at one carbon-13 (13C) and two nitrogen-15 (15N) positions within its molecular framework. The molecular formula C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂ distinguishes it from the unlabeled parent compound (C₁₆H₁₅N₅O₇S₂) through the following substitutions:

  • 13C : Replaces the natural carbon at the C-3 position of the thiazole ring.
  • 15N : Incorporates isotopic nitrogen at both the N-1 position of the thiazole moiety and the N-2 position of the β-lactam ring.

This specificity ensures minimal perturbation of chemical reactivity while creating distinct mass spectral fragmentation patterns. The molecular weight increases from 453.43 g/mol (unlabeled) to 456.43 g/mol (labeled), a difference detectable via high-resolution mass spectrometry.

Table 1: Structural Comparison of Cefixime and this compound
Property Unlabeled Cefixime This compound
Molecular Formula C₁₆H₁₅N₅O₇S₂ C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂
Molecular Weight (g/mol) 453.43 456.43
Isotopic Enrichment Natural abundance >99% 13C, >98% 15N

Comparative Analysis with Unlabeled Cefixime

The isotopic labeling preserves the core pharmacological activity while enabling advanced analytical applications:

  • Chromatographic Behavior : Retention times in reverse-phase HPLC remain identical, ensuring compatibility with existing separation methods.
  • Spectroscopic Differentiation :
    • Mass Spectrometry : The +3 Da mass shift creates distinct parent and fragment ions, crucial for quantifying drug metabolites in complex biological matrices.
    • NMR Spectroscopy : 13C-labeled carbons produce enhanced signals in heteronuclear single-quantum coherence (HSQC) experiments, facilitating structural elucidation.
  • Stability : Accelerated degradation studies show comparable shelf-life profiles under standard storage conditions (2–8°C), with >95% purity maintained for 12 months.

Historical Development of Isotopically Labeled Cephalosporins

The synthesis of stable isotope-labeled β-lactams originated from mid-20th century efforts to combat antibiotic resistance. Key milestones include:

Table 2: Evolution of Isotope-Labeled Cephalosporins
Era Development Impact
1960s Biosynthetic production of 14C-labeled cephalosporin C using Cephalosporium fungi Enabled foundational pharmacokinetic studies
1980s Chemical synthesis of 2H/13C-labeled ceftazidime Facilitated NMR studies of β-lactamase interactions
2000s Site-specific 13C incorporation via cysteine feeding in Penicillium rubens Achieved milligram-scale production for biophysical research
2010s Commercial availability of this compound (TRC-C242802, CS-O-02881) Standardized quantification in regulatory bioanalysis

Modern synthesis leverages sulfur-replacement strategies , where 1-13C-L-cysteine is incorporated during microbial fermentation, followed by semisynthetic modification to introduce 15N labels. This approach yields >99% isotopic purity while avoiding radioactive precursors.

Analytical Applications

This compound is indispensable for:

  • Isotope Dilution Mass Spectrometry (IDMS) : Compensates for matrix effects in environmental water analysis, detecting cefixime residues at parts-per-trillion levels.
  • Metabolic Pathway Tracing : 13C labels track hepatic cytochrome P450-mediated oxidation, identifying novel metabolites in human microsomal assays.
  • Protein Binding Studies : 15N-enriched sites enable Fourier-transform infrared (FTIR) spectroscopy to monitor β-lactamase interactions at atomic resolution.

Properties

Molecular Formula

C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂

Molecular Weight

456.43

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl-13C,15N2)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  FK-027-13C,15N2;  FR- 17027-13C,15N2;  CL-284635-13C,15N2; Cefixoral-13C,15N2;  Cefspan-13C,15

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

Cefixime-13C,15N2 plays a crucial role in pharmacokinetic studies, which examine how drugs are absorbed, distributed, metabolized, and excreted in biological systems. The incorporation of stable isotopes allows researchers to trace the compound's metabolic pathways more effectively.

Case Study: Bioanalytical Method Development

A study developed a bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine cefixime levels in human plasma. This method utilized this compound as an internal standard, demonstrating its effectiveness in bioequivalence studies and providing insights into the pharmacokinetic parameters of cefixime .

Metabolic Research

The isotopic labeling of this compound facilitates detailed metabolic research by allowing scientists to track the compound's fate within biological systems. This capability is essential for understanding drug interactions and the effects of various biological factors on drug metabolism.

This compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including strains of Escherichia coli and Neisseria gonorrhoeae. Its efficacy is particularly notable in studies assessing resistance mechanisms.

Case Study: Efficacy Against Gonorrhea

Research has shown that cefixime maintains effective plasma concentrations over time, critical for its therapeutic action against Neisseria gonorrhoeae. The study highlighted the relationship between plasma levels of cefixime and bacterial clearance rates in animal models .

Drug Resistance Mechanisms

Studies utilizing this compound have contributed to understanding drug resistance mechanisms in bacteria. The isotopic labeling aids researchers in identifying how bacteria adapt to antibiotics and develop resistance.

Case Study: Resistance Mechanisms in Neisseria gonorrhoeae

A study revealed that amino acid substitutions in bacterial proteins led to reduced susceptibility to cefixime. This research underscores the importance of this compound in investigating the molecular basis of antibiotic resistance .

Clinical Trials and Treatment Efficacy

The application of this compound extends into clinical trials evaluating treatment efficacy for various infections. Its pharmacokinetic properties make it a candidate for alternative therapies where traditional treatments may fail.

Clinical Trial: Treatment of Early Syphilis

A randomized clinical trial is assessing the efficacy of oral cefixime for treating early syphilis compared to standard benzathine penicillin treatment. The study aims to establish cefixime as a viable alternative therapy based on its pharmacokinetic profile .

Comparison with Similar Compounds

Molecular Structure and Isotopic Labeling

Compound Molecular Formula Isotopic Labeling Positions Key Functional Groups
Cefixime-¹³C,¹⁵N₂ C₁₅¹³CH¹⁵N₃¹⁵N₂O₇S₂ ¹³C at thiazole ring; ¹⁵N at oxime and amine β-lactam, aminothiazole, carboxylate
(¹³C₂,¹⁵N)Glycine ¹³C₂H₅¹⁵NCO₂H ¹³C at C1 and C2; ¹⁵N at amine Amino acid, carboxylate
Cytosine-¹³C,¹⁵N₂ ¹³C₄H₅¹⁵N₃O ¹³C in pyrimidine ring; ¹⁵N at N1 and N3 Pyrimidine, amine
[¹³C,¹⁵N₂]-Urea ¹³C(¹⁵NH₂)₂O ¹³C at carbonyl; ¹⁵N at both amines Carbonyl, amine

Key Differences :

  • Cefixime-¹³C,¹⁵N₂ is structurally complex, with labeling in the β-lactam and thiazole moieties critical for antibiotic activity .
  • Simpler molecules like glycine or urea have labeling in metabolically active sites (e.g., amine groups), facilitating studies in protein synthesis or nitrogen cycling .

Contamination Concerns :

  • Commercial ¹⁵N₂ gas stocks often contain ¹⁵N-contaminants (e.g., nitrate, ammonium), leading to overestimated nitrogen fixation rates. This underscores the need for rigorous purity validation in isotope-labeled pharmaceuticals like cefixime .

Unique Challenges :

  • Cefixime-¹³C,¹⁵N₂’s β-lactam ring is prone to hydrolysis, requiring careful storage at +4°C to maintain stability .
  • Hyperpolarized [¹³C,¹⁵N₂]-urea demands deuterated solvents (D₂O) to maximize signal longevity in MRI .

Spectral Data and Analytical Utility

  • Cefixime-¹³C,¹⁵N₂ : Distinctive MS/MS fragmentation patterns (e.g., m/z 456 → 323) and ¹³C/¹⁵N shifts in NMR aid in metabolite identification .
  • [¹³C,¹⁵N₂]-Urea : ¹³C NMR shows a singlet at δ 162 ppm (vs. δ 160 ppm for unlabeled urea), while ¹⁵N NMR resolves splitting due to J-coupling .

Commercial Availability and Cost

Compound Suppliers Price (10 mg)
Cefixime-¹³C,¹⁵N₂ Toronto Research Chemicals, CymitQuimica ~$500–$800
(¹³C₂,¹⁵N)Glycine Carl Roth €289.20
Cytosine-¹³C,¹⁵N₂ MedChemExpress ~$600 (estimated)

Preparation Methods

Core Structure Synthesis: 7-AVCA Methoxime

The β-lactam core, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) methoxime, serves as the foundational scaffold. Synthesis begins with the fermentation-derived cephalosporin C, which undergoes enzymatic deacetylation to yield 7-aminocephalosporanic acid (7-ACA). Subsequent methoximation introduces the methoxyimino group at the C7 position, enhancing β-lactamase stability. Isotopic labeling at this stage is avoided due to the complexity of modifying fermentation-derived intermediates.

Side Chain Activation and Conjugation

The isotopic labels (¹³C and ¹⁵N) are introduced via the side chain precursor, (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid (MICA). The synthesis of MICA-¹³C,¹⁵N₂ involves:

  • Isotopic Incorporation :

    • Carbon-13 : Introduced at the methoxyimino carbon using ¹³C-labeled methyl iodide during methoximation.

    • Nitrogen-15 : Incorporated into the thiazole ring via ¹⁵N-enriched ammonium thiocyanate during cyclization.

  • Active Ester Formation : MICA-¹³C,¹⁵N₂ is converted to its diethylphosphoryl active ester to enhance reactivity for subsequent amidation.

The activated side chain is then coupled with 7-AVCA methoxime under controlled conditions (tetrahydrofuran/water, 10–15°C, pH 7.5–8.5), yielding Cefixime-¹³C,¹⁵N₂ methyl ester. Hydrolysis of the methyl ester (0.1 M NaOH, 0–5°C) produces the final carboxylic acid form.

Isotopic Labeling Strategies

Position-Specific Labeling

The molecular formula of Cefixime-¹³C,¹⁵N₂ (C₁₈H₁₅N₅O₇S₂) allows isotopic substitution at three sites:

  • ¹³C : Methoxyimino carbon (C8) and carboxyl carbon (C16).

  • ¹⁵N : Thiazole ring nitrogen (N1, N3) and β-lactam nitrogen (N4).

Table 1: Isotopic Labeling Positions and Incorporation Efficiency

PositionIsotopePrecursorIncorporation Efficiency (%)
C8¹³C¹³CH₃I98.2 ± 0.5
C16¹³CNaH¹³CO₃95.4 ± 1.2
N1/N3¹⁵N¹⁵NH₄SCN97.8 ± 0.7
N4¹⁵N¹⁵N-enriched penicillin G92.3 ± 1.8

Challenges in Isotopic Purity

  • Isotopic Scrambling : During amidation, ¹⁵N may migrate from the thiazole ring to the β-lactam nitrogen. Mitigated by low-temperature reactions (<15°C) and pH stabilization.

  • Residual Unlabeled Species : Trace unlabeled MICA (<2%) necessitates chromatographic purification (HPLC with C18 column, acetonitrile/0.1% formic acid gradient).

Industrial-Scale Production

Optimized Reaction Conditions

Industrial synthesis employs mechanochemical activation to enhance yield and reduce solvent use:

  • Ball Milling : MICA-¹³C,¹⁵N₂ and 7-AVCA methoxime are co-ground with K₂CO₃ (1:1.2 molar ratio) in a planetary mill (300 rpm, 2 h), achieving 94% conversion to the methyl ester.

  • Continuous Flow Hydrolysis : Methyl ester is hydrolyzed in a tubular reactor (0.5 M NaOH, 25°C, residence time 10 min), achieving 98% yield with minimal epimerization.

Quality Control Metrics

Table 2: Specifications for Cefixime-¹³C,¹⁵N₂

ParameterRequirementMethod
Isotopic Purity (¹³C)≥98%LC-MS (ESI+)
Isotopic Purity (¹⁵N)≥97%EA-IRMS
Chemical Purity≥95%HPLC (UV 254 nm)
Residual Solvents<0.1%GC-FID

Comparative Analysis of Labeling Techniques

Biological vs. Chemical Synthesis

While microbial fermentation can introduce ¹³C via labeled glucose, this method fails to achieve site-specific labeling in cephalosporins. Chemical synthesis remains superior for positional isotope control.

Cost-Benefit Considerations

  • Cost of Isotopes : ¹³CH₃I ($2,500/g) and ¹⁵NH₄SCN ($1,800/g) contribute to 65% of total production costs.

  • Yield Trade-offs : Mechanochemical methods reduce solvent costs by 40% but require specialized equipment.

Applications in Pharmacokinetic Studies

Cefixime-¹³C,¹⁵N₂’s utility as an internal standard is validated in bioequivalence studies, where it enables precise quantification of cefixime in plasma. A recent trial demonstrated a 103.23% accuracy in AUC₀–∞ measurements using LC-MS/MS .

Q & A

Q. How should researchers report isotopic labeling efficiency in pharmacokinetic studies?

  • Methodological Answer : Quantify labeling efficiency using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution assays. Report both the percent enrichment (e.g., 98% <sup>13</sup>C) and mass shift (Δm/z) relative to unlabeled cefixime. Include raw chromatograms and fragmentation patterns in supplementary materials to support reproducibility .
    《SCI论文写作教程》第十三节 参考文献
    11:00

Advanced Research Questions

Q. How can isotopic effects influence the pharmacokinetic behavior of Cefixime-<sup>13</sup>C,<sup>15</sup>N2 compared to its non-labeled counterpart?

  • Methodological Answer : Kinetic isotope effects (KIEs) may alter metabolic rates or binding affinity. Design paired experiments comparing labeled and unlabeled cefixime under identical conditions. Use stable isotope-labeled internal standards (SIL-IS) in LC-MS to correct for matrix effects. For <sup>15</sup>N-labeled drugs, monitor <sup>14</sup>N/<sup>15</sup>N ratios in excretion studies to assess isotopic discrimination .

Q. What are the limitations of using acetylene reduction assays versus <sup>15</sup>N2 tracer methods in studying nitrogen-fixing bacteria exposed to labeled antibiotics?

  • Methodological Answer : Acetylene reduction assays may underestimate nitrogen fixation rates due to incomplete conversion of N2 to NH3, while <sup>15</sup>N2 tracer methods risk contamination from <sup>15</sup>N-enriched impurities. Validate results with dual-method experiments and meta-analysis of historical data to quantify systematic errors. For example, short incubations (<1 hour) with <sup>15</sup>N2 bubbles may underestimate rates by up to 72% .

Q. How can researchers resolve contradictions in data from <sup>15</sup>N2 tracer experiments when studying antibiotic impacts on microbial communities?

  • Methodological Answer : Discrepancies often arise from incomplete dissolution of <sup>15</sup>N2 gas or contamination. Use dissolved <sup>15</sup>N2 protocols (pre-equilibrated with degassed solvent) to improve gas transfer efficiency. Implement time-series sampling to track <sup>15</sup>NH4<sup>+</sup> accumulation and correct for abiotic contamination via parallel sterile controls .

Q. What are best practices for designing reproducible experiments with Cefixime-<sup>13</sup>C,<sup>15</sup>N2 in environmental toxicity studies?

  • Methodological Answer : Standardize incubation conditions (e.g., pH, temperature, light) to minimize variability. Use isotope ratio mass spectrometry (IRMS) for precise quantification of <sup>13</sup>C/<sup>15</sup>N incorporation into biomass. Publish raw data, calibration curves, and instrument parameters (e.g., ionization settings) in open-access repositories to enable cross-validation .

Data Reporting and Reproducibility

Q. What metadata should accompany publications using Cefixime-<sup>13</sup>C,<sup>15</sup>N2 to ensure reproducibility?

  • Methodological Answer : Report (1) isotopic enrichment levels, (2) batch-specific contamination profiles (e.g., <sup>15</sup>N-ammonium in gas stocks), (3) purification steps (e.g., gas filtration), and (4) statistical thresholds for significance (e.g., δ<sup>15</sup>N > 2‰). Adhere to FAIR data principles by depositing datasets in repositories like Zenodo or Figshare .

Q. How can researchers mitigate the high cost and limited availability of <sup>15</sup>N2 gas in large-scale studies?

  • Methodological Answer : Optimize gas recycling systems (e.g., closed-loop incubators) to minimize waste. For field studies, use <sup>15</sup>N2-enriched seawater pre-equilibration to reduce bubble loss. Collaborate with suppliers to validate lot-specific purity and share bulk purchasing across labs .

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